Lipophilicity (XLogP3) Comparison: Balanced LogP for Drug-Likeness
The target compound's computed XLogP3 of 1.9 places it within the optimal range for oral bioavailability (Lipinski's Rule of Five recommends LogP ≤5) while providing sufficient lipophilicity for membrane permeation. In contrast, the unsubstituted phenyl analog (XLogP3 = 1.3) and 4-fluoro analog (XLogP3 = 1.4) are significantly less lipophilic, potentially reducing passive membrane diffusion [1]. The 4-bromo analog (XLogP3 = 2.0) is marginally more lipophilic but carries a substantial molecular weight penalty, raising the risk of poor solubility and off-target binding [2]. The 4-chloro substituent thus occupies a 'Goldilocks' position in lipophilicity space among the commonly available analogs.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 3-Phenyl: XLogP3 = 1.3; 4-Fluoro: XLogP3 = 1.4; 4-Bromo: XLogP3 = 2.0; 4-Methyl: XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.2 to +0.6 vs. less lipophilic analogs; −0.1 vs. bromo analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For procurement decisions in medicinal chemistry programs, selecting a scaffold with balanced lipophilicity reduces the need for subsequent property optimization, saving synthesis and screening resources.
- [1] PubChem Compound Summaries for CID 23331270 (target), CID 28561 (3-phenyl), CID 16447293 (4-fluoro). National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 43556067, 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine. National Center for Biotechnology Information. View Source
